Enantiomeric Purity: (4R)-enantiomer vs. Racemic Mixture for Downstream Synthetic Yield
The target compound is specified as the single (4R)-enantiomer with a defined stereocenter (C@H). Its racemic mixture, tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS 544443-41-6), contains an equal amount of the (4S)-enantiomer. The use of the pure (4R)-enantiomer ensures that 100% of the material is available for the desired chiral transformation, whereas the racemate inherently yields a maximum of 50% of the correct stereoisomer in a stereospecific reaction [1].
| Evidence Dimension | Maximum theoretical yield in a stereospecific reaction |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | Racemic mixture (CAS 544443-41-6) theoretical maximum yield of desired enantiomer: 50% |
| Quantified Difference | 50 percentage point increase in potential yield |
| Conditions | Stereospecific coupling, resolution, or cyclization reaction |
Why This Matters
This directly impacts cost-efficiency and purification burden; the racemate would require an additional, often expensive, chiral resolution step to achieve comparable synthetic utility.
- [1] Lin, G. Q., You, Q. D., & Cheng, J. F. (Eds.). (2011). Chiral Drugs: Chemistry and Biological Action. John Wiley & Sons. (Textbook foundation on stereochemistry's impact on synthesis and biological activity). View Source
